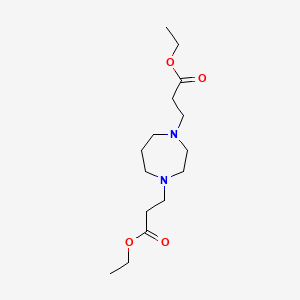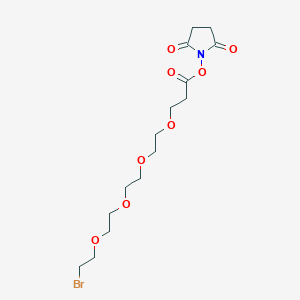
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with a suitable ketone to form the quinazolinone core. This is followed by the introduction of the piperidine ring through a cyclization reaction. The final step involves the carboxylation of the piperidine ring to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinazolinone and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid can be compared with other quinazolinone derivatives such as:
2-Methyl-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory properties.
6-Chloro-4-oxo-3,4-dihydroquinazoline: Studied for its antibacterial activity.
1,3-Dimethyl-4-oxo-3,4-dihydroquinazoline: Investigated for its potential as an anticancer agent. The uniqueness of this compound lies in its specific structural features and the presence of the piperidine ring, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(19)11-6-2-3-7-12(11)16-15(17)18-8-4-5-10(9-18)14(20)21/h10H,2-9H2,1H3,(H,20,21) |
InChI Key |
MQRRLSFDLKEOLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCCC2)N=C1N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)




![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)








